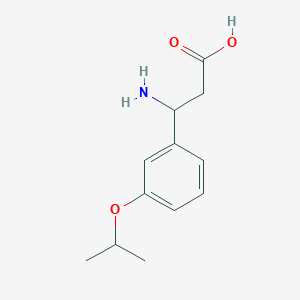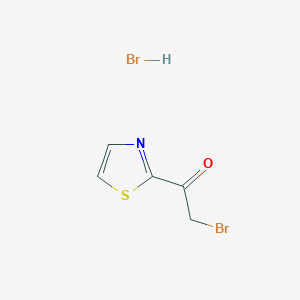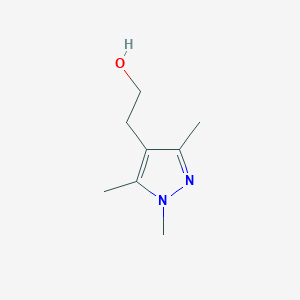
2-(1,3,5-Triméthyl-1H-pyrazol-4-yl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C8H14N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of three methyl groups attached to the pyrazole ring and an ethanol group at the 4-position. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Applications De Recherche Scientifique
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is known that the pyrazole ring structure in the compound can interact with biological targets through various mechanisms . For instance, the nitrogen atoms in the pyrazole ring can reduce the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight (15421 g/mol) and its physical form (solid) suggest that it may have certain pharmacokinetic properties
Result of Action
Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,3,5-trimethylpyrazole with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetaldehyde or 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethane.
Substitution: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethyl halides or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine
- 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanol
Uniqueness
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of the ethanol group at the 4-position of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMYIFDOLAREQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629690 |
Source


|
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007462-48-7 |
Source


|
| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


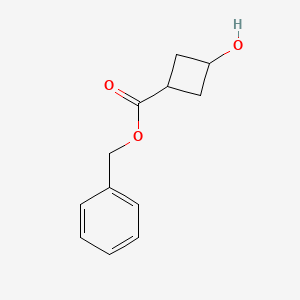
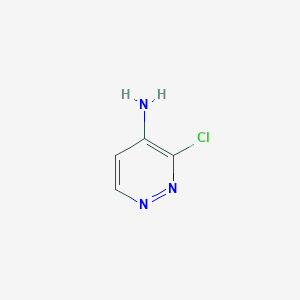
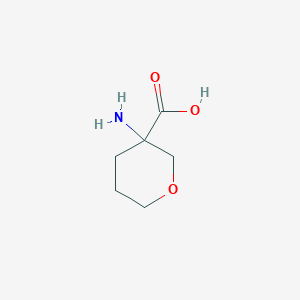
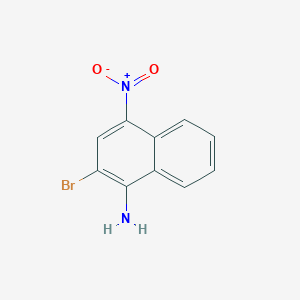
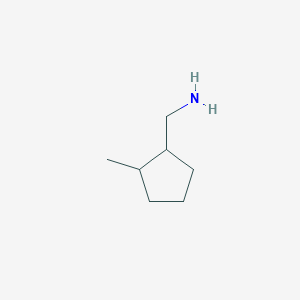
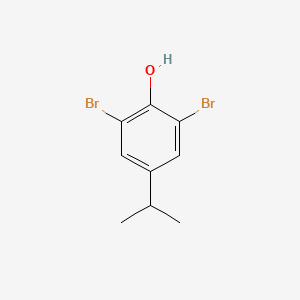
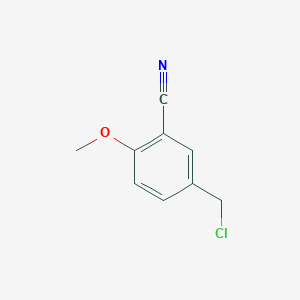
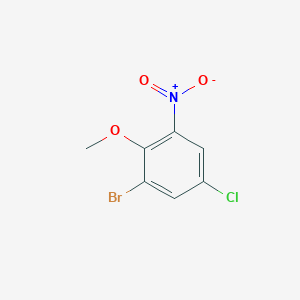
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

